5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a fluoro-substituted aniline moiety, and a carbonitrile group attached to a pyrazole ring
Mechanism of Action
Target of Action
The compound “5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes like kinases, and receptors such as G-protein coupled receptors . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some pyrazole derivatives act as inhibitors of certain enzymes, blocking their activity and leading to downstream effects .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a pyrazole derivative inhibits a kinase, it could affect signal transduction pathways within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, might have good bioavailability and metabolic stability, but this can vary widely among different compounds .
Result of Action
The molecular and cellular effects of a pyrazole derivative would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anti-cancer effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of a pyrazole derivative could potentially be affected by the pH of its environment, as this could influence the compound’s ionization state and therefore its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-keto ester or β-diketone to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Fluoro-Substituted Aniline Moiety: This step involves the coupling of the pyrazole derivative with a fluoro-substituted aniline derivative through a nucleophilic aromatic substitution reaction.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemicals: Pyrazole derivatives are known for their pesticidal and herbicidal activities.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-chloro-3-methylanilino)-1H-pyrazole-4-carbonitrile: Similar structure with a chloro substituent instead of a fluoro group.
5-amino-3-(4-bromo-3-methylanilino)-1H-pyrazole-4-carbonitrile: Similar structure with a bromo substituent instead of a fluoro group.
5-amino-3-(4-methoxy-3-methylanilino)-1H-pyrazole-4-carbonitrile: Similar structure with a methoxy substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile imparts unique electronic properties, enhancing its biological activity and stability compared to its chloro, bromo, and methoxy analogs. Fluorine’s high electronegativity and small size contribute to stronger binding interactions with molecular targets and improved pharmacokinetic properties .
Biological Activity
5-Amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known for their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C11H10FN5
- Molecular Weight : 233.23 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
- Melting Point : 215–218 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the amino and carbonitrile groups enhances its reactivity and potential as a pharmacophore.
Anti-inflammatory Activity
Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study conducted by Trofimov et al. (2021) reported that compounds similar to this compound showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that pyrazoles can possess antimicrobial properties. A comparative study on various pyrazole derivatives found that some exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro assays showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cell lines demonstrated a dose-dependent increase in apoptosis markers when treated with this compound .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | Trofimov et al. |
Antimicrobial | Effective against S. aureus | Liu et al. |
Anticancer | Induction of apoptosis | MDPI Study |
Case Studies
- Anti-inflammatory Study : In a controlled experiment, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups.
- Antimicrobial Testing : A series of agar diffusion tests revealed that the compound exhibited zones of inhibition comparable to standard antibiotics against several pathogenic bacteria.
- Cancer Cell Line Analysis : The compound was tested on MCF-7 breast cancer cells, showing an IC50 value significantly lower than that of conventional chemotherapeutic agents, indicating a promising therapeutic index.
Properties
IUPAC Name |
5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-6-4-7(2-3-9(6)12)15-11-8(5-13)10(14)16-17-11/h2-4H,1H3,(H4,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFVJNQNOCOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NNC(=C2C#N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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